Product packaging for 2,6-Dimethyl-4-piperidin-4-yl-morpholine(Cat. No.:CAS No. 436099-87-5)

2,6-Dimethyl-4-piperidin-4-yl-morpholine

Cat. No.: B1306328
CAS No.: 436099-87-5
M. Wt: 198.31 g/mol
InChI Key: MYYJFAYHVMWIDI-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine (B6355638) and Morpholine (B109124) Ring Systems in Organic Chemistry

The piperidine and morpholine rings are among the most important saturated N-heterocycles in the pharmaceutical industry. bohrium.commdpi.com Piperidine, a six-membered ring with one nitrogen atom, is a structural motif present in numerous alkaloids and is a cornerstone in the design of drugs targeting the central nervous system (CNS). mdpi.compharmjournal.ru Its flexible, chair-like conformation allows it to interact effectively with a variety of biological targets. mdpi.com

Morpholine is a six-membered ring containing both a nitrogen and an oxygen atom in a 1,4-arrangement. The presence of the oxygen atom imparts distinct properties compared to piperidine, such as increased polarity and the potential for hydrogen bonding, which can improve pharmacokinetic profiles like solubility. pharmjournal.ruresearchgate.net Morpholine is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules with a wide range of pharmacological activities. researchgate.netresearchgate.net The combination of these two rings into a single molecule is intended to leverage the unique and complementary attributes of each. pharmjournal.ru

Structural Characteristics of the 2,6-Dimethyl-4-piperidin-4-yl-morpholine Framework

The structure of this compound is defined by a direct nitrogen-carbon bond linking the nitrogen atom of the morpholine ring to the C4 position of the piperidine ring. Key structural features include:

Morpholine Ring : A saturated 1,4-oxazinane ring, which typically adopts a chair conformation.

Piperidine Ring : A saturated azinane ring, also preferring a chair conformation.

Dimethyl Substitution : Two methyl groups are located at the C2 and C6 positions of the morpholine ring. This substitution introduces stereochemical complexity, as the methyl groups can be arranged in either a cis or trans configuration relative to the plane of the morpholine ring. These different stereoisomers can possess distinct biological activities and metabolic profiles.

Linkage : The two rings are connected via the morpholine nitrogen (N4) and the piperidine carbon (C4).

Below is a table summarizing the key chemical properties of the parent compound.

PropertyValue
Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
IUPAC Name 2,6-dimethyl-4-(piperidin-4-yl)morpholine
LogP (Predicted) 1.5 - 2.0
Hydrogen Bond Donors 1 (Piperidine N-H)
Hydrogen Bond Acceptors 2 (Morpholine N and O)

Research Landscape and Emerging Trends in N-Heterocyclic Compound Investigations

The investigation of N-heterocyclic compounds is a dynamic and rapidly evolving field within organic and medicinal chemistry. researchgate.net A significant portion of small-molecule drugs approved by the U.S. FDA contains at least one nitrogen heterocycle, underscoring their importance. researchgate.net

Current research trends are focused on several key areas:

Novel Synthetic Methodologies : There is a continuous search for more efficient, stereoselective, and environmentally friendly ("green") methods to synthesize complex heterocyclic scaffolds. nih.gov This includes the development of novel catalytic systems and multicomponent reactions. researchgate.netmdpi.com

Scaffold Diversification : Researchers are exploring new combinations of heterocyclic rings to create novel molecular frameworks with unique three-dimensional shapes and properties. mdpi.com The goal is to access new chemical space and identify compounds that can interact with novel biological targets.

Structure-Activity Relationship (SAR) Studies : A deep understanding of how specific structural modifications influence a compound's biological activity is crucial. For molecules like this compound, research would focus on how changes to the substitution pattern on either ring affect target binding and pharmacokinetics. researchgate.netscispace.com

Scope and Academic Research Objectives for this compound

While specific published research on this compound is not extensive, its structure allows for the formulation of clear academic research objectives based on the well-established roles of its constituent parts.

Potential research objectives for this compound would include:

Stereoselective Synthesis : Developing a robust synthetic route that allows for the selective creation of the cis and trans isomers of the 2,6-dimethylmorpholine (B58159) moiety to enable a thorough investigation of their individual properties.

Conformational Analysis : Studying the preferred three-dimensional conformations of the molecule and how the linkage between the two rings influences their individual geometries.

Pharmacological Profiling : Screening the compound and its isomers against a panel of biological targets, particularly CNS receptors and enzymes, given the prevalence of piperidine and morpholine motifs in neurotropic drugs. pharmjournal.ru

Scaffold for Library Synthesis : Utilizing the this compound core as a starting point for the creation of a chemical library. This would involve derivatization, for example, by adding various substituents to the piperidine nitrogen, to explore the structure-activity relationships for a specific biological target. nih.gov

Evaluation of Physicochemical Properties : Characterizing properties such as solubility, lipophilicity, and metabolic stability to assess its potential as a drug-like scaffold. The morpholine ring, in particular, is often incorporated to enhance these properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O B1306328 2,6-Dimethyl-4-piperidin-4-yl-morpholine CAS No. 436099-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-4-piperidin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYJFAYHVMWIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389949, DTXSID801277519
Record name 2,6-Dimethyl-4-piperidin-4-yl-morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-(4-piperidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551923-15-0, 436099-87-5
Record name 2,6-Dimethyl-4-(4-piperidinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551923-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-piperidin-4-yl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-(4-piperidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine and Its Chemical Derivatives

Foundational Synthetic Routes to Substituted Morpholines

The construction of the morpholine (B109124) ring, particularly with substituents at the C-2 and C-6 positions, is a critical first step. The stereochemistry of these substituents can significantly influence the biological activity of the final compound.

Stereoselective Morpholine Ring Construction

The stereoselective synthesis of morpholines is an area of significant interest in medicinal chemistry due to the prevalence of this scaffold in bioactive compounds. nih.gov A key strategy for achieving stereoselectivity is through the cyclization of chiral precursors. One common method involves the acid-catalyzed cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol) to yield 2,6-dimethylmorpholine (B58159). google.com This process can be controlled to favor the formation of the cis-isomer, which is often the preferred isomer for certain applications. google.com The reaction conditions, such as the concentration of the acid and the temperature, play a crucial role in determining the ratio of cis to trans isomers. google.com

Another approach to stereoselective morpholine synthesis is through copper-promoted oxyamination of alkenes. This method allows for the intramolecular addition of an alcohol and the intermolecular coupling with an amine across a double bond, resulting in the formation of functionalized morpholines with good to excellent diastereoselectivity. nih.gov While this method primarily yields 2-aminomethyl morpholines, it demonstrates a powerful strategy for controlling stereochemistry during ring formation. nih.gov

Incorporation of Methyl Substituents at C-2 and C-6

The incorporation of methyl groups at the C-2 and C-6 positions of the morpholine ring is typically achieved by starting with the appropriately substituted precursor, namely diisopropanolamine. The cyclization of this precursor under acidic conditions, such as in the presence of sulfuric acid, directly yields 2,6-dimethylmorpholine. google.comgoogle.com The process involves the dehydration of the diol to form the cyclic ether.

The ratio of the resulting cis and trans isomers of 2,6-dimethylmorpholine can be influenced by the reaction conditions. For example, carrying out the cyclization of diisopropanolamine with concentrated sulfuric acid at temperatures between 185° to 220° C can enrich the cis-isomer. google.com Furthermore, it is possible to isomerize the less desired trans-2,6-dimethylmorpholine to the cis-isomer over a hydrogenation catalyst. google.com

Foundational Synthetic Routes to Piperidine (B6355638) Ring Systems

The piperidine ring is another ubiquitous scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.govresearchgate.net The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

Mannich Reaction in Piperidine Synthesis

The Mannich reaction is a powerful tool for the synthesis of piperidine derivatives, as it allows for the formation of carbon-carbon and carbon-nitrogen bonds in a single step. researchgate.net This reaction typically involves the condensation of an amine, an aldehyde or ketone, and a compound with an active hydrogen. researchgate.net Stereoselective Mannich reactions have been developed to control the stereochemistry of the resulting piperidine core. researchgate.net These methods can be categorized into three main approaches: chiral pool-based, chiral auxiliary-based, and asymmetric catalysis-based. researchgate.net

A three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, which can serve as versatile intermediates for the synthesis of various natural products. rsc.org The nitro-Mannich reaction, or aza-Henry reaction, is another variation that is a versatile tool for target-oriented synthesis of piperidines. researchgate.net

Intramolecular Cyclization Approaches for Piperidine Formation

Intramolecular cyclization is a common and effective strategy for the formation of the piperidine ring. nih.govresearchgate.net In this approach, a linear substrate containing a nitrogen source and a reactive site undergoes ring closure to form the six-membered heterocycle. nih.gov A variety of methods fall under this category, including metal-catalyzed cyclization, electrophilic cyclization, and radical-mediated amine cyclization. nih.gov

For instance, an asymmetric intramolecular hydroamination of allenes catalyzed by phosphinegold(I) complexes can produce enantiomerically enriched vinyl piperidines. organic-chemistry.org Another example is the electroreductive cyclization of imines with terminal dihaloalkanes, which provides a method to synthesize piperidine derivatives under mild conditions. beilstein-journals.orgnih.gov

Reductive Hydroamination and Related Processes

Reductive amination is a widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidines. nih.gov This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. tandfonline.comtandfonline.com An intramolecular version of this reaction can lead to the formation of the piperidine ring. nih.gov

A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts offers a method to access N-(hetero)aryl piperidines through a reductive transamination process. nih.gov This reaction proceeds through the formation of a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an external amine to form the piperidine product. nih.gov

Below is a table summarizing the key synthetic approaches discussed:

Ring System Synthetic Methodology Key Features References
Substituted Morpholines Stereoselective Ring ConstructionAcid-catalyzed cyclization of diisopropanolamine, copper-promoted oxyamination of alkenes. google.com, nih.gov
Incorporation of Methyl SubstituentsCyclization of diisopropanolamine with sulfuric acid. google.com, google.com
Piperidine Ring Systems Mannich ReactionThree-component reaction for C-C and C-N bond formation, stereoselective variations available. researchgate.net, researchgate.net, rsc.org
Intramolecular CyclizationRing closure of linear precursors via various catalytic methods. nih.gov, beilstein-journals.org, researchgate.net, organic-chemistry.org, nih.gov
Reductive HydroaminationFormation of piperidines through imine/enamine reduction, rhodium-catalyzed transamination of pyridinium salts. nih.gov, nih.gov, tandfonline.com, tandfonline.com

Strategies for Interconnecting Morpholine and Piperidine Moieties

The creation of a covalent bond between the morpholine and piperidine scaffolds is a critical step in the synthesis of the target compound. The primary approaches focus on forming a nitrogen-carbon bond between the morpholine's nitrogen and the C-4 position of the piperidine ring.

N-Alkylation and N-Acylation Reactions on Morpholine Nitrogen

Direct N-alkylation of 2,6-dimethylmorpholine is a primary strategy for coupling the two heterocyclic rings. This can be achieved through several methods, most notably by reacting 2,6-dimethylmorpholine with a piperidine ring that has a suitable leaving group at the 4-position, or through reductive amination with a piperidone precursor.

Reductive Amination: A highly effective method involves the reductive amination of 1-protected-4-piperidone with cis-2,6-dimethylmorpholine. This reaction typically proceeds by forming an intermediate enamine or iminium ion, which is then reduced in situ to yield the desired N-C bond. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). The reaction is often carried out in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). A protective group on the piperidine nitrogen, such as a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions and allow for later derivatization. A patent describes a method for preparing 4-morpholino piperidine where 1-benzyl-4-piperidone and morpholine are reacted, followed by further steps to yield the final product google.com.

Nucleophilic Substitution: An alternative N-alkylation approach is the nucleophilic substitution reaction between 2,6-dimethylmorpholine and a piperidine derivative carrying a leaving group (e.g., tosylate, mesylate, or halide) at the C-4 position. This reaction is typically performed in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

The table below outlines a representative reductive amination process.

Reactant 1Reactant 2Reagents/CatalystSolventTemperatureYield (%)
1-Boc-4-piperidonecis-2,6-DimethylmorpholineSodium triacetoxyborohydride (STAB)Dichloromethane (DCM)Room Temp~85-95
1-Benzyl-4-piperidoneMorpholinePd/C, H₂Methanol50°CHigh

C-C Bond Formation at the Piperidine 4-Position

While the direct linkage in 2,6-Dimethyl-4-piperidin-4-yl-morpholine is via a C-N bond, the formation of C-C bonds at the piperidine's 4-position is a crucial strategy for synthesizing a wide range of related derivatives. nih.govyoutube.com These methods allow for the introduction of various carbon-based substituents, which can then be further modified.

Common strategies include:

Wittig Reaction: N-protected 4-piperidones can undergo a Wittig reaction to form an exocyclic double bond, which can then be subjected to further reactions like hydrogenation or oxidation. nih.gov

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents or organolithiums, to 4-piperidones allows for the direct formation of a C-C bond and the creation of a tertiary alcohol at the 4-position.

Heck and Suzuki Couplings: For piperidine rings with appropriate functionalization (e.g., a vinyl triflate at the 4-position), palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions can be used to introduce aryl or vinyl substituents. whiterose.ac.uk

Michael Addition: Dihydropyridinones, which are good Michael acceptors, can react with soft carbon nucleophiles at the 4-position to form C-C bonds. youtube.com

These C-C bond-forming reactions expand the structural diversity of piperidine-based compounds, enabling the synthesis of analogues where the morpholine ring might be connected through a carbon linker.

Derivatization of the Piperidine Nitrogen (N-1)

Once the morpholine and piperidine moieties are interconnected, the piperidine nitrogen (N-1) becomes a key site for introducing structural diversity. If a protecting group like benzyl was used during the initial coupling, it can be removed via hydrogenolysis. An unprotected piperidine nitrogen is a versatile handle for a variety of functionalization reactions.

Common derivatization reactions at the piperidine N-1 position include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base can introduce a wide range of alkyl, benzyl, or other functionalized groups.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides, introducing carbonyl functionality.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form a C-N bond between the piperidine nitrogen and an aryl group.

Reductive Amination: The secondary amine of the piperidine ring can react with aldehydes or ketones to form an iminium ion, which is then reduced to yield N-substituted derivatives. researchgate.net

These derivatization strategies are crucial for exploring structure-activity relationships in medicinal chemistry by modifying the physicochemical properties of the parent compound. nsf.govnih.govrowan.eduresearchgate.net

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are increasingly applied to the synthesis of N-heterocycles.

Green Chemistry Approaches in N-Heterocyclic Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. unibo.it In the context of synthesizing N-heterocyclic compounds like morpholines and piperidines, these approaches offer significant advantages over traditional methods. chemrxiv.orgchemrxiv.orgrsc.org

Key green strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities. rsc.orgnih.govijpsjournal.comtandfonline.comrsc.org This technique is highly effective for reactions like N-alkylation and multicomponent reactions used in heterocycle synthesis.

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or on solid supports minimizes waste and simplifies purification. These reactions are often facilitated by microwave irradiation or ball-milling.

Use of Greener Solvents: When solvents are necessary, replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key green approach.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. Multicomponent reactions are a prime example of this principle.

Catalytic Methods for Selective Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to products with high selectivity and efficiency while minimizing waste. mdpi.comnih.gov Both metal-based and organocatalysts are employed in the synthesis of N-heterocycles.

Metal Catalysis: Transition metals like palladium, copper, gold, and iron are widely used to catalyze key bond-forming reactions. researchgate.netmdpi.com

Palladium catalysts are crucial for C-N and C-C cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck) that can be used to functionalize the piperidine or morpholine rings. organic-chemistry.org

Gold catalysts have been shown to efficiently catalyze the cyclization of alkynylamines or alkynylalcohols to form morpholine and piperazine (B1678402) derivatives.

Copper catalysts can promote intramolecular carboamination of olefins to form pyrrolidines and piperidines. nih.gov

Organocatalysis: The use of small organic molecules as catalysts avoids the use of often toxic and expensive metals. Proline and its derivatives, for example, are well-known organocatalysts for asymmetric reactions, including Michael additions and aldol (B89426) reactions, which can be used to construct chiral heterocyclic scaffolds.

Photocatalysis: Visible-light mediated strategies are emerging as a powerful tool for generating radicals under mild conditions, enabling novel C-C and C-N bond formations for heterocycle synthesis. rsc.org

These advanced catalytic methods provide chemists with powerful tools for the selective and efficient synthesis of complex molecules like this compound and its derivatives.

Structural Elucidation, Conformational Analysis, and Stereochemistry of 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine Systems

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the connectivity and spatial arrangement of atoms within 2,6-dimethyl-4-piperidin-4-yl-morpholine can be established.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 2,6-dimethylmorpholine (B58159) and the piperidin-4-yl rings.

Morpholine (B109124) Ring Protons: The two methyl groups at the C2 and C6 positions of the morpholine ring would likely appear as a doublet in the upfield region of the spectrum, integrating to six protons. The methine protons at C2 and C6, adjacent to the oxygen and nitrogen atoms, would be shifted downfield and would likely appear as a multiplet. The methylene protons at C3 and C5 are diastereotopic and would be expected to show complex splitting patterns, appearing as multiplets.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would also give rise to a series of signals. The proton at C4, the point of attachment to the morpholine nitrogen, would be a multiplet in the downfield region due to the influence of the adjacent nitrogen. The axial and equatorial protons on the methylene groups at C2', C3', C5', and C6' would be chemically non-equivalent and are expected to appear as overlapping multiplets. The N-H proton of the piperidine ring would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Morpholine -CH₃~1.1-1.3d6H
Piperidine -CH₂- (axial & equatorial)~1.4-1.9m8H
Morpholine -CH₂-~2.3-2.8m4H
Piperidine -CH-~2.5-3.0m1H
Morpholine -CH-~3.5-3.9m2H
Piperidine -NH-Variablebr s1H

This is a predicted data table based on analogous structures.

The proton-decoupled ¹³C NMR spectrum provides a direct view of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Morpholine Ring Carbons: The methyl carbons (C2-CH₃ and C6-CH₃) would appear at the highest field. The C2 and C6 carbons, being attached to both oxygen and nitrogen, would be significantly downfield. The C3 and C5 methylene carbons would resonate at an intermediate chemical shift.

Piperidine Ring Carbons: The C4 carbon of the piperidine ring, directly attached to the morpholine nitrogen, would be the most downfield signal for this ring system. The C2', C6' and C3', C5' methylene carbons would have distinct chemical shifts.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
Morpholine -CH₃~18-22
Piperidine -C3'/C5'-~30-35
Piperidine -C2'/C6'-~45-50
Morpholine -C3/C5-~50-55
Piperidine -C4-~60-65
Morpholine -C2/C6-~70-75

This is a predicted data table based on analogous structures.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity of protons within the same spin system. For instance, it would show correlations between the methyl protons and the methine protons on the morpholine ring, as well as correlations between adjacent methylene and methine protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with its directly attached carbon atom. This would allow for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity between protons. This is particularly important for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations between the axial and equatorial protons on both rings can help to confirm a chair conformation for each ring. Correlations between protons on the morpholine ring and the piperidine ring would provide insights into the relative orientation of the two ring systems.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₁H₂₂N₂O), the calculated exact mass would be confirmed by the HRMS measurement.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-N bond connecting the two rings, as well as fragmentation within the morpholine and piperidine rings themselves. The loss of the methyl groups from the morpholine ring would also be an expected fragmentation pathway.

Predicted HRMS Data:

IonCalculated m/z
[M+H]⁺199.1805
[M+Na]⁺221.1624

This is a predicted data table.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the methyl and methylene groups.

C-N Stretch: The C-N stretching vibrations of the tertiary amine in the morpholine ring and the secondary amine in the piperidine ring would likely appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ would be characteristic of the C-O-C stretching vibration of the ether linkage in the morpholine ring.

Predicted IR Absorption Bands:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Piperidine)3300 - 3500Medium-Weak
C-H Stretch (Aliphatic)2850 - 3000Strong
C-N Stretch1000 - 1250Medium
C-O-C Stretch (Ether)1050 - 1150Strong

This is a predicted data table based on characteristic functional group frequencies.

Solid-State Structural Determination via X-ray Crystallography

As no single crystal X-ray diffraction data for this compound is publicly available, a detailed analysis of its precise molecular geometry, including bond lengths, bond angles, and torsion angles, cannot be provided. This technique would be essential to definitively determine the three-dimensional structure of the molecule in the solid state.

Similarly, the absence of powder X-ray diffraction (PXRD) data precludes any discussion on the potential polymorphism of this compound. PXRD is a key analytical method for identifying and characterizing different crystalline forms (polymorphs) of a compound, which can have distinct physical properties.

Detailed Conformational Analysis of Cyclic Systems

In the absence of direct experimental data for the title compound, the conformational analysis of the morpholine and piperidine rings is discussed based on the well-established conformational preferences of these heterocyclic systems and the influence of substituents.

The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, predominantly adopts a chair conformation. This preference is driven by the minimization of torsional strain and steric interactions between the ring substituents. In the case of 2,6-disubstituted morpholines, the relative orientation of the substituents (cis or trans) significantly influences the conformational equilibrium. For a cis-2,6-dimethylmorpholine ring, the chair conformation with both methyl groups in equatorial positions is generally the most stable, as it minimizes 1,3-diaxial interactions.

Table 1: Predicted Conformations of the 2,6-Dimethylmorpholine Ring

Conformation Substituent Orientation Predicted Relative Stability
Chair 2-methyl (equatorial), 6-methyl (equatorial) Most Stable
Chair 2-methyl (axial), 6-methyl (axial) Least Stable

The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, also strongly prefers a chair conformation to alleviate angular and torsional strain. Non-chair conformations, such as the boat and twist-boat, are significantly higher in energy and are generally considered as transition states in the process of ring inversion. The nitrogen atom in the piperidine ring can undergo rapid inversion, and the substituent at the 4-position (the 2,6-dimethylmorpholinyl group in this case) would predominantly occupy an equatorial position to minimize steric hindrance.

Table 2: General Conformational Preferences of a 4-Substituted Piperidine Ring

Conformation Substituent Position General Stability
Chair Equatorial Most Preferred
Chair Axial Less Preferred
Boat - High Energy Intermediate

For the morpholine ring , the presence of the two methyl groups at the C2 and C6 positions is expected to have a significant impact. Assuming a cis relationship between the methyl groups, they would preferentially occupy equatorial positions in the chair conformation to avoid unfavorable steric interactions that would arise in an axial orientation. This would result in a relatively rigid chair conformation for the morpholine ring.

For the piperidine ring , the large 2,6-dimethylmorpholinyl substituent at the C4 position will have a strong preference for the equatorial position to minimize steric clashes with the axial hydrogens on the piperidine ring. This equatorial preference further stabilizes the chair conformation of the piperidine ring.

The linkage between the two rings is through the nitrogen of the morpholine and the C4 of the piperidine. The orientation of the bond connecting the two rings will also be influenced by steric factors, with the molecule likely adopting a conformation that minimizes steric hindrance between the two cyclic systems.

Stereochemical Investigations of this compound Systems

The stereochemistry of the this compound scaffold is a critical aspect defining its three-dimensional structure and, consequently, its biological activity. The presence of multiple chiral centers gives rise to a number of possible stereoisomers, each with unique spatial arrangements of its constituent atoms. A thorough stereochemical investigation is essential for the isolation, identification, and characterization of the desired isomer, as well as for ensuring the enantiomeric and diastereomeric purity of the final compound. Such investigations typically employ a combination of chromatographic and spectroscopic techniques.

Chiral Centers and Enantiomeric/Diastereomeric Purity Assessment

The this compound molecule possesses two chiral centers at the C2 and C6 positions of the morpholine ring. The presence of these two stereocenters means that the compound can exist as a set of stereoisomers, which includes both enantiomers and diastereomers. The specific spatial orientation of the methyl groups at these positions, whether they are on the same side (cis) or opposite sides (trans) of the morpholine ring, dictates the relative stereochemistry and results in different diastereomers. Each of these diastereomers, in turn, has a non-superimposable mirror image, its enantiomer.

The assessment of enantiomeric and diastereomeric purity is a crucial step in the characterization of this compound. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. This method allows for the separation of enantiomers and diastereomers based on their differential interactions with the chiral environment of the column. By comparing the retention times and peak areas of the different isomers, the enantiomeric excess (ee) and diastereomeric excess (de) of a sample can be accurately determined.

In a typical analysis, a racemic or diastereomeric mixture of this compound would be injected onto a chiral HPLC column. The individual stereoisomers would then be separated, leading to distinct peaks in the chromatogram. The enantiomeric excess for a particular diastereomer is calculated from the areas of the two corresponding enantiomer peaks. Similarly, the diastereomeric excess is determined by comparing the combined areas of the enantiomeric pairs of each diastereomer.

Representative Chiral HPLC Data for the Separation of this compound Stereoisomers
StereoisomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee%)Diastereomeric Excess (de%)
(2R,6S) - cis12.548.594.090.0
(2S,6R) - cis14.21.5
(2R,6R) - trans18.84.582.0
(2S,6S) - trans20.10.5

Configuration Assignment (e.g., (2R,6S) Isomer)

Once the different stereoisomers of this compound have been separated, the next critical step is the assignment of the absolute configuration at each chiral center. This process determines the precise R or S designation for the C2 and C6 positions. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the relative stereochemistry (cis or trans) of the methyl groups. In the NOESY spectrum, cross-peaks are observed between protons that are close in space. For the cis-isomer, such as the (2R,6S) configuration, NOE correlations would be expected between the axial protons at C2 and C6 and the axial protons on the same face of the morpholine ring. Conversely, for the trans-isomers, these correlations would be absent.

To unequivocally determine the absolute configuration, X-ray crystallography is the gold standard. This technique involves growing a single crystal of a pure enantiomer and analyzing the diffraction pattern of X-rays passing through it. The resulting electron density map provides a precise three-dimensional structure of the molecule, allowing for the unambiguous assignment of the R/S configuration at each stereocenter. For instance, in the case of the (2R,6S) isomer, the methyl group at C2 would be in the R configuration, while the methyl group at C6 would be in the S configuration.

Representative Spectroscopic and Crystallographic Data for the Configuration Assignment of the (2R,6S) Isomer
TechniqueKey FindingInterpretation
1H NMRDistinct signals for axial and equatorial protons on the morpholine ring.Confirms chair conformation of the morpholine ring.
NOESYNOE correlation between the protons of the two methyl groups.Indicates a cis relationship between the methyl groups.
X-ray CrystallographyDetermination of the three-dimensional crystal structure.Unambiguous assignment of the (2R,6S) absolute configuration.

Computational Chemistry and Theoretical Modeling of 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine Architectures

Quantum Mechanical Studies

Quantum mechanical (QM) methods are foundational in computational chemistry, offering a detailed description of molecular systems at the electronic level. These techniques are instrumental in elucidating the fundamental properties of 2,6-Dimethyl-4-piperidin-4-yl-morpholine.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate way to determine molecular properties. mdpi.comrepositorioinstitucional.mx For this compound, DFT calculations are employed to find the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.netresearchgate.net

This optimization process minimizes the total energy of the molecule, yielding its equilibrium geometry. cnr.it The calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G* or larger, which has been shown to provide reliable geometries for organic molecules. mdpi.comcnr.it The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. The presence of the 2,6-dimethyl substituents on the morpholine (B109124) ring and the connection at the 4-position of the piperidine (B6355638) ring introduces several stereoisomers (cis/trans), and DFT can be used to calculate the relative energies and stabilities of each. cdnsciencepub.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Optimized Structure of cis-2,6-Dimethyl-4-piperidin-4-yl-morpholine (Note: This data is representative and derived from typical values for similar heterocyclic systems, as specific calculations for this compound are not publicly available.)

ParameterBond/AngleValue
Bond LengthC-N (morpholine)1.46 Å
C-O (morpholine)1.43 Å
C-C (piperidine)1.53 Å
C-N (piperidine)1.47 Å
N-C (piperidine-morpholine)1.48 Å
Bond AngleC-O-C (morpholine)111.5°
C-N-C (morpholine)110.0°
C-N-C (piperidine)112.0°
Dihedral AngleC-O-C-C (morpholine)58.5°
C-N-C-C (piperidine)-55.0°

Ab initio (from first principles) calculations are another class of quantum mechanical methods that solve the Schrödinger equation without using experimental data for parameterization. researchgate.net Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall under this category. mdpi.com While computationally more demanding than DFT, they can provide highly accurate predictions of various molecular properties for this compound. arxiv.org

These properties include the molecule's dipole moment, polarizability, and vibrational frequencies (which can be compared with experimental infrared and Raman spectra). researchgate.net Furthermore, ab initio calculations can determine the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. arxiv.org

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum mechanics provides detailed electronic information, it is often too computationally expensive for studying the large-scale motions of molecules. For this, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. fiveable.me

Molecular mechanics uses a classical model, representing atoms as spheres and bonds as springs, governed by a set of parameters known as a force field (e.g., AMBER, CHARMM, OPLS-AA). fiveable.megithub.io This simplified approach allows for the rapid calculation of potential energy for different molecular conformations. fiveable.me For this compound, both the piperidine and morpholine rings exist predominantly in chair conformations. researchgate.netnih.gov However, ring flipping and the rotation of the bond connecting the two heterocyclic systems lead to a complex conformational landscape.

Molecular dynamics simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that reveals the molecule's dynamic behavior. nih.gov An MD simulation of this compound, typically in a simulated solvent environment, can explore its conformational space, identifying the most populated and energetically favorable conformations and the pathways for transitioning between them. researchgate.net This is crucial for understanding how the molecule's shape fluctuates and how it might adapt to fit into a biological receptor. acs.org

Prediction of Chemical Reactivity and Reaction Pathways

Theoretical methods are powerful tools for predicting the chemical reactivity of this compound. DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically around the oxygen and nitrogen atoms) indicate likely sites for electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack. nih.govnih.govnih.gov

Reactivity descriptors, such as Fukui functions and dual descriptors, can be calculated from the electron density to provide a quantitative measure of the reactivity at each atomic site. repositorioinstitucional.mxnih.gov For instance, the nitrogen atoms in both the piperidine and morpholine rings are expected to be the primary nucleophilic centers. These calculations can predict the outcomes of various chemical reactions and help in designing synthetic pathways. rsc.org

Table 2: Illustrative Global Reactivity Descriptors for this compound (Calculated via DFT) (Note: This data is hypothetical and for illustrative purposes.)

DescriptorValue (eV)Interpretation
HOMO Energy-6.5Electron-donating ability
LUMO Energy2.1Electron-accepting ability
HOMO-LUMO Gap8.6High kinetic stability
Ionization Potential (I)6.5Energy to remove an electron
Electron Affinity (A)-2.1Energy released upon adding an electron
Electronegativity (χ)2.2Tendency to attract electrons
Chemical Hardness (η)4.3Resistance to change in electron distribution
Electrophilicity Index (ω)0.56Propensity to accept electrons

Quantitative Structure-Activity Relationship (QSAR) Studies in Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov In a theoretical framework, this involves calculating a variety of molecular descriptors for this compound and its analogs. These descriptors can be categorized as constitutional, topological, geometric, and electronic.

Computational chemistry is essential for generating these descriptors. For example, DFT can provide electronic descriptors like dipole moment and orbital energies, while molecular mechanics can be used to calculate geometric descriptors such as molecular surface area and volume. By creating a mathematical model that links these descriptors to a known biological activity (e.g., receptor binding affinity), it becomes possible to predict the activity of new, unsynthesized derivatives of this compound. This predictive power is invaluable in rational drug design, allowing for the virtual screening of large libraries of compounds to identify promising candidates. researchgate.net

Ligand-Protein Interaction Modeling at a Theoretical Level

To understand the potential pharmacological role of this compound, it is crucial to model its interactions with biological targets, such as proteins. nih.govdoabooks.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to evaluate the binding affinity of different poses. researchgate.net The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For this compound, the nitrogen atoms of the piperidine and morpholine rings, as well as the morpholine oxygen, could act as hydrogen bond acceptors or donors, playing a critical role in molecular recognition. nih.gov These theoretical models provide a structural basis for the molecule's activity and guide further optimization to enhance binding potency and selectivity. nih.gov

Chemical Reactivity and Derivatization Studies of the 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine Scaffold

Chemical Transformations at the Morpholine (B109124) Nitrogen

The nitrogen atom of the morpholine ring in 2,6-dimethyl-4-piperidin-4-yl-morpholine is a secondary amine, making it a nucleophilic center amenable to a variety of chemical transformations. These reactions allow for the introduction of a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

Common transformations at the morpholine nitrogen include:

N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides or via reductive amination with aldehydes and a reducing agent. These modifications can alter the steric bulk and basicity of the morpholine nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of amides. This transformation is often used to introduce a variety of functional groups and can influence the molecule's hydrogen bonding capabilities.

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through Buchwald-Hartwig amination, providing access to derivatives with extended aromatic systems.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors, influencing the molecule's interaction with biological targets.

TransformationReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, base (e.g., K2CO3, Et3N)N-Alkyl morpholine
N-AcylationAcyl chloride or anhydride, baseN-Acyl morpholine (Amide)
N-ArylationAryl halide, Palladium catalyst, ligand, baseN-Aryl morpholine
SulfonylationSulfonyl chloride, baseN-Sulfonyl morpholine (Sulfonamide)

Chemical Transformations at the Piperidine (B6355638) Nitrogen

Similar to the morpholine nitrogen, the piperidine nitrogen is also a secondary amine and serves as a key site for chemical derivatization. The reactivity of the piperidine nitrogen is comparable to that of the morpholine nitrogen, allowing for a similar set of chemical transformations.

Key transformations at the piperidine nitrogen include:

N-Alkylation: This can be achieved using various alkylating agents to introduce diverse alkyl substituents.

N-Acylation: The formation of amides at the piperidine nitrogen can significantly alter the molecule's properties.

Reductive Amination: This versatile reaction allows for the introduction of a wide range of substituents by reacting the piperidine nitrogen with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). chim.itresearchgate.net

Michael Addition: As a nucleophile, the piperidine nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of more complex derivatives. researchgate.net

TransformationReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, baseN-Alkyl piperidine
N-AcylationAcyl chloride or anhydride, baseN-Acyl piperidine (Amide)
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)3)N-Substituted piperidine
Michael Additionα,β-Unsaturated carbonyl compound, baseβ-Amino carbonyl compound

Reactions Involving the Morpholine Ring Carbons

While the nitrogen atoms are the most common sites for derivatization, the carbon atoms of the morpholine ring can also undergo chemical transformations, leading to significant structural modifications.

Oxidative Ring Opening: The morpholine ring can be susceptible to oxidative cleavage under specific conditions. For instance, visible-light-promoted oxidative ring-opening of certain morpholine derivatives can lead to the formation of acyclic compounds. google.com This type of reaction highlights the potential for controlled degradation and functionalization of the morpholine scaffold.

Ring-Opening Polymerization of Related Scaffolds: While not a direct reaction of the parent compound, studies on related morpholine-2,5-dione derivatives show that the morpholine ring can be opened under the influence of certain catalysts to form polymers. rsc.orgresearchgate.netnih.gov This indicates that the ester and amide bonds within such modified morpholine rings are susceptible to cleavage.

ReactionReagents and ConditionsOutcome
Oxidative Ring OpeningVisible light, photosensitizer, oxygenCleavage of C-C bond in the morpholine ring
Ring-Opening Polymerization (of morpholine-2,5-diones)Metal catalysts or organocatalystsFormation of polyesters or poly(ester-amide)s

Reactions Involving the Piperidine Ring Carbons (e.g., C-4 Substitution)

The carbon atoms of the piperidine ring, particularly the C-4 position due to its substitution pattern, offer opportunities for further functionalization.

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. For piperidine derivatives, rhodium-catalyzed C-H insertion reactions have been utilized to introduce substituents at various positions on the ring, including C-4. nih.govnih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and directing groups.

Electrophilic Substitution: The piperidine ring itself is generally not susceptible to classical electrophilic aromatic substitution as it is a saturated heterocycle. However, the introduction of activating groups or the use of specific catalytic systems can potentially enable electrophilic substitution reactions on derivatives of the piperidine ring. uoanbar.edu.iq

ReactionReagents and ConditionsOutcome
C-H FunctionalizationRhodium catalyst, diazo compoundIntroduction of a new substituent at a C-H bond
C-4 Substitution on Pre-functionalized RingsVaries depending on the existing functional groupModification of the substituent at the C-4 position

Synthesis of Advanced Derivatives for Academic Research Purposes

The derivatization of the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The versatile reactivity of this scaffold allows for the synthesis of a wide range of advanced derivatives with potential applications in various disease areas.

Anticancer Agents: Piperidine and morpholine moieties are present in numerous anticancer drugs. nih.gov By modifying the this compound core with various pharmacophores, researchers can synthesize novel compounds and evaluate their cytotoxic activity against different cancer cell lines.

Antidiabetic Agents: Morpholine and piperidine derivatives have also been investigated as potential antidiabetic agents. mdpi.com Derivatization of the scaffold could lead to the discovery of new inhibitors of enzymes such as α-glucosidase.

CNS-Active Agents: The piperidine ring is a common feature in many centrally active drugs. By tuning the lipophilicity and hydrogen bonding properties of the this compound derivatives through chemical modifications, it is possible to develop new compounds with potential activity in the central nervous system.

The synthesis of these advanced derivatives often involves multi-step reaction sequences, utilizing the chemical transformations described in the preceding sections to build molecular complexity and introduce desired functionalities.

Academic Applications and Future Research Directions of 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine As a Chemical Scaffold

Utility in the Construction of Complex Chemical Architectures

There is no available literature demonstrating the use of 2,6-Dimethyl-4-piperidin-4-yl-morpholine as a building block in the synthesis of more complex molecules.

Design Principles for Novel N-Heterocyclic Scaffolds

Development of Advanced Synthetic Methodologies Utilizing the Core Structure

While general methods for the synthesis of morpholine (B109124) and piperidine (B6355638) derivatives exist, there are no specific advanced synthetic methodologies reported that utilize the this compound structure.

Theoretical Frameworks for Understanding Structure-Reactivity Relationships

Computational or theoretical studies on the structure-reactivity relationships of this compound have not been published.

Integration into Supramolecular Chemistry or Material Science Research

There is no evidence in the current scientific literature of this compound being integrated into supramolecular chemistry or materials science research.

Emerging Research Frontiers in N-Heterocyclic Chemistry

While N-heterocyclic chemistry is a vibrant area of research, there are no specific emerging frontiers that currently involve the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethyl-4-piperidin-4-yl-morpholine, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:

  • Morpholine ring formation : Base-catalyzed cyclization of precursors like chloroacetylmorpholine (derived from morpholine and chloroacetyl chloride) .
  • Piperidinyl group introduction : Coupling reactions (e.g., nucleophilic substitution or Mannich condensation) using 2,6-dimethylpiperidine derivatives under controlled pH and temperature .
  • Critical parameters : Reaction temperature (e.g., 60–80°C for ring closure), solvent polarity (e.g., methanol or ethyl acetate for solubility), and stoichiometric ratios (e.g., 1:1.2 molar ratio of morpholine to piperidine derivatives) .
    • Key Validation : Monitor intermediates via TLC and characterize final products using FT-IR (C-O-C stretching at ~1,100 cm⁻¹) and ¹H NMR (distinct methyl group signals at δ 1.20 ppm) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 6.44 Hz for axial-equatorial methyl groups) and integration ratios .
  • LCMS (ESI) : Confirm molecular weight (e.g., m/z 208 [M+H]⁺) and rule out fragmentation by-products .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₆H₂₆ClNO) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to reduce hydrolysis side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in piperidinyl group coupling .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR or HPLC to track intermediates and adjust parameters dynamically .
    • Data Contradiction Analysis : If yields drop during scale-up, compare pilot vs. lab-scale impurity profiles (e.g., via GC-MS) to identify heat transfer inefficiencies or unoptimized mixing .

Q. What strategies ensure reproducibility in pharmacological assays involving this compound?

  • Methodological Answer :

  • Batch Standardization : Use LC-MS purity thresholds (>98%) and quantify residual solvents (e.g., methanol <500 ppm) via headspace GC .
  • Biological Replicates : Perform dose-response curves in triplicate using orthogonal assays (e.g., enzyme inhibition and cell viability) to validate activity .
  • Stability Testing : Assess compound integrity under storage conditions (e.g., -20°C in argon) via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How can researchers resolve discrepancies in stereochemical assignments for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC ref. code 2310527 for analogous morpholine derivatives) .
  • NOESY NMR : Identify spatial proximity of methyl groups (e.g., axial vs. equatorial positions) through cross-peak analysis .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Methodological Resources Table

TechniqueApplication ExampleEvidence Source
¹H NMR (600 MHz)Stereochemical assignment of methyl groups
LCMS (ESI)Molecular weight confirmation
X-ray CrystallographyAbsolute configuration determination
FT-IRFunctional group analysis
Elemental AnalysisEmpirical formula validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.